tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
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Overview
Description
tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate: is a complex organic compound belonging to the class of pyrazolo-diazepines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a][1,4]diazepine core, a tert-butyl group, and a bromine atom
Preparation Methods
The synthesis of tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves several steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group, yielding the pyrazolo-diazepine skeleton . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Deprotection: As mentioned in the preparation methods, cyclization and deprotection are key steps in its synthesis.
Common reagents used in these reactions include tert-butyl nitrite for diazotization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can be compared with other similar compounds, such as:
- tert-butyl 2-ethyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
- 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of different substituents can significantly impact their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-6-16-10(8-15)9(13)7-14-16/h7H,4-6,8H2,1-3H3 |
InChI Key |
CGKCURGISZURQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=C(C=N2)Br)C1 |
Origin of Product |
United States |
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